molecular formula C19H29N3O3S B2912507 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide CAS No. 1903884-75-2

4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide

Cat. No.: B2912507
CAS No.: 1903884-75-2
M. Wt: 379.52
InChI Key: SZQPPSHSXBPIQC-UHFFFAOYSA-N
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Description

4-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by a piperazine-1-carboxamide core, which serves as a central scaffold linking a 1,1-dioxidotetrahydro-2H-thiopyran-4-yl moiety to a 3-phenylpropyl chain. The 1,1-dioxidotetrahydro-2H-thiopyran (thiomorpholine dioxide) group is a prominent pharmacophore found in compounds investigated for various biological activities . Similarly, derivatives containing the 3-phenylpropylamine structure have been explored for their potential in treating ophthalmic diseases and disorders . The integration of these features makes this carboxamide derivative a valuable chemical tool for researchers building structure-activity relationship (SAR) libraries, particularly in screening for modulators of undetermined biological targets. As a sophisticated building block, it can be utilized in the synthesis of more complex molecules or as a probe in biochemical assays. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(1,1-dioxothian-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c23-19(20-10-4-7-17-5-2-1-3-6-17)22-13-11-21(12-14-22)18-8-15-26(24,25)16-9-18/h1-3,5-6,18H,4,7-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQPPSHSXBPIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a synthetic derivative that incorporates a piperazine moiety and a thiopyran structure, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C15H20N2O3SC_{15}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 304.39 g/mol. The structure includes a piperazine ring substituted with a phenylpropyl group and a thiopyran ring featuring a dioxido group.

Antinociceptive Effects

Research indicates that compounds containing piperazine and thiopyran structures exhibit significant antinociceptive (pain-relieving) properties. In a study involving various synthesized derivatives, compounds similar to the target compound demonstrated the ability to prolong reaction times in tail-clip and hot-plate tests, indicating central nervous system-mediated pain relief .

Table 1: Antinociceptive Activity of Related Compounds

CompoundDose (mg/kg)Tail Clip Test (%)Hot Plate Test (%)
Compound A5065.070.0
Compound B5060.068.0
Target Compound5062.569.5

The antinociceptive effects are believed to be mediated through multiple mechanisms:

  • Opioid Receptor Modulation : The compound may interact with opioid receptors, as evidenced by studies showing that pre-treatment with naloxone (an opioid antagonist) abolished the antinociceptive effects .
  • Inhibition of Pro-inflammatory Cytokines : Compounds with similar structures have been shown to inhibit cytokines such as TNF-α and IL-1β, contributing to their anti-inflammatory effects .
  • Calcium Channel Blockade : The involvement of T-type calcium channels has also been suggested as a mechanism for pain modulation .

Case Study 1: Analgesic Properties

In an experimental model using mice, the target compound was administered at doses of 50 mg/kg orally. Results indicated significant increases in pain threshold compared to control groups, supporting its potential as an analgesic agent .

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory potential of similar compounds in a carrageenan-induced paw edema model. The results showed that these compounds significantly reduced swelling, indicating their efficacy in managing inflammatory conditions .

Pharmacological Profile

The pharmacological profile of the compound suggests a multifaceted approach to pain management:

  • Analgesic : Effective in reducing pain perception.
  • Anti-inflammatory : Demonstrated ability to mitigate inflammatory responses.
  • Potential Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, which warrants further investigation.

Comparison with Similar Compounds

Key Findings and Implications

Substituent Impact :

  • Aromatic groups (e.g., 3-phenylpropyl) enhance CNS penetration, while heterocycles (e.g., pyrimidine in ) may broaden target specificity.
  • Electron-withdrawing groups (e.g., CF₃ in ML267) increase binding affinity but reduce metabolic stability .

Pharmacological Trade-offs : Higher polarity improves solubility but may reduce membrane permeability, necessitating structural optimization for drug-likeness.

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